Benzyl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Benzyl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a one-pot multicomponent condensation of urea/thiourea, aldehydes, and β-ketoesters. The compound features a benzyl ester group at position 5, a 4-butoxy-3-methoxyphenyl substituent at position 4, and a methyl group at position 6 of the tetrahydropyrimidine core. Its structure is characterized by the presence of electron-donating alkoxy groups (butoxy and methoxy) on the aryl ring, which may enhance lipophilicity and influence intermolecular interactions such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
benzyl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-4-5-13-30-19-12-11-18(14-20(19)29-3)22-21(16(2)25-24(28)26-22)23(27)31-15-17-9-7-6-8-10-17/h6-12,14,22H,4-5,13,15H2,1-3H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWFOSHHSXERKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions such as halogens or nitro groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Antitubercular Activity
Recent studies have demonstrated the compound's efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains. The compound was synthesized as part of a series of novel derivatives aimed at enhancing antitubercular activity. In vitro assays using the resazurin microplate method indicated promising results for compounds containing the dihydropyrimidine scaffold, suggesting that modifications to this structure could yield more potent antitubercular agents .
Anticancer Potential
Research indicates that derivatives of tetrahydropyrimidines exhibit anticancer properties. The compound has been tested for cytotoxicity against various cancer cell lines using the MTT assay, which measures cell viability. Results showed that certain substitutions on the phenyl rings significantly enhanced anticancer activity, highlighting the importance of structural modifications in drug design .
Case Studies
Mechanism of Action
The mechanism of action of Benzyl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected DHPM Derivatives
Antitumor and Cytotoxicity
- Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate exhibited potent cytotoxicity with IC50 = 15.7 µM, attributed to the electron-withdrawing bromo group enhancing interactions with cellular targets .
- Methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate showed moderate activity (IC50 = 414.7 ± 1.6 µM), suggesting that methoxy groups may reduce potency compared to halogens .
- The benzyl ester in the target compound may improve membrane permeability compared to methyl esters, though specific cytotoxicity data for this derivative are unavailable in the provided evidence.
Antioxidant Activity
- Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM-5-carboxylate derivatives demonstrated radical scavenging activity (IC50 = 0.6 mg/mL for compound 3c), with thioxo groups and heteroaromatic substituents enhancing redox activity . The target compound’s oxo group and alkoxy-substituted phenyl ring may confer weaker antioxidant effects due to reduced electron-deficient character.
Biological Activity
Benzyl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C21H22N2O4
- Molecular Weight : 366.41 g/mol
- CAS Number : 282108-44-5
Synthesis
The compound is synthesized through a multi-step process involving the condensation of appropriate aldehydes and acetoacetate in the presence of catalysts such as aluminum chloride. The final product is obtained by treating the intermediate with benzoyl chloride .
Antibacterial Activity
Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit notable antibacterial properties. For instance, compounds similar to this compound were tested against Staphylococcus aureus , showing promising results. The structure-activity relationship (SAR) analysis indicated that specific functional groups significantly influence antibacterial efficacy .
Antiviral and Antifungal Properties
Tetrahydropyrimidine derivatives have also shown activity against various viral and fungal pathogens. The presence of specific substituents on the aromatic ring enhances their interaction with viral proteins, potentially inhibiting viral replication .
The biological activity of this compound may be attributed to its ability to interact with multiple biological targets:
- Calcium Channel Modulation : Some derivatives have been identified as calcium channel modulators, which can influence cellular signaling pathways.
- Antagonism of Receptors : Certain tetrahydropyrimidines act as selective antagonists for specific receptors, impacting physiological responses .
Study 1: Antibacterial Screening
A study conducted on a series of tetrahydropyrimidine derivatives included this compound. The results indicated that compounds with higher lipophilicity exhibited enhanced antibacterial activity against Gram-positive bacteria. The study utilized a quantitative structure–activity relationship (QSAR) model to predict the activity based on molecular descriptors .
Study 2: Antiviral Activity
In another investigation focusing on antiviral properties, tetrahydropyrimidine compounds were tested for their ability to inhibit viral replication in vitro. The results suggested that modifications to the phenyl ring significantly affected the antiviral potency, indicating that strategic structural changes could lead to more effective antiviral agents .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
